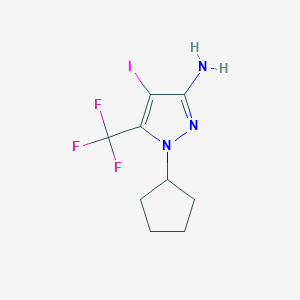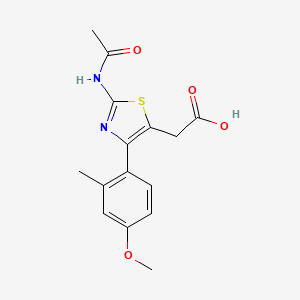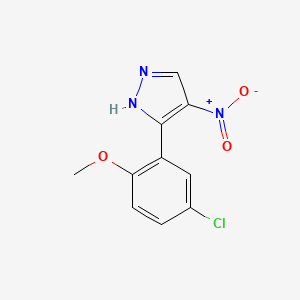
3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro and methoxy group on the phenyl ring and a nitro group on the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate nitrating agent to introduce the nitro group on the pyrazole ring. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3).
Cyclization: Various cyclizing agents and solvents depending on the desired product.
Major Products Formed
Reduction: 3-(5-Chloro-2-methoxyphenyl)-4-amino-1H-pyrazole.
Substitution: Derivatives with different substituents replacing the chloro group.
Cyclization: More complex heterocyclic compounds.
Applications De Recherche Scientifique
3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mécanisme D'action
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitro group can participate in redox reactions, while the chloro and methoxy groups can influence the compound’s binding affinity and selectivity. The exact molecular pathways involved would depend on the specific biological target being investigated .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-Chloro-2-hydroxy-phenyl)-acetamide: Similar structure with a hydroxy group instead of a methoxy group.
Tris(5-chloro-2-methoxyphenyl)antimony dicarboxylates: Contains the same 5-chloro-2-methoxyphenyl moiety but with different functional groups and coordination to antimony
Uniqueness
3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the phenyl ring can influence its chemical behavior and interactions with biological targets.
Propriétés
Formule moléculaire |
C10H8ClN3O3 |
|---|---|
Poids moléculaire |
253.64 g/mol |
Nom IUPAC |
5-(5-chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole |
InChI |
InChI=1S/C10H8ClN3O3/c1-17-9-3-2-6(11)4-7(9)10-8(14(15)16)5-12-13-10/h2-5H,1H3,(H,12,13) |
Clé InChI |
VWFZZGIPQVTXNT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)C2=C(C=NN2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


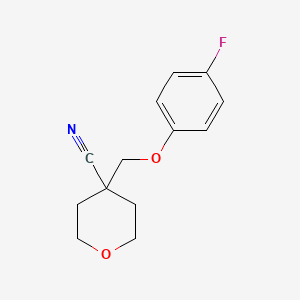
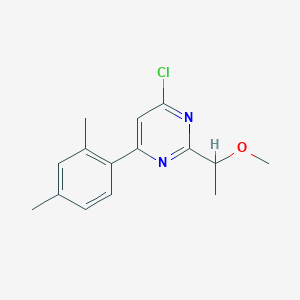
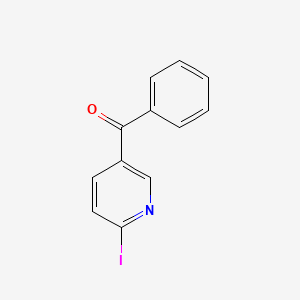

![Ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate](/img/structure/B11792320.png)
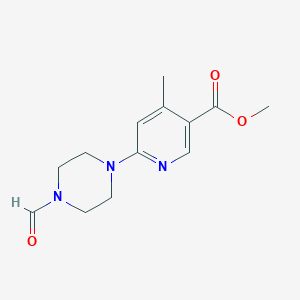
![Ethyl 6-bromo-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B11792323.png)
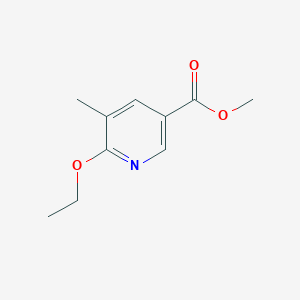


![1,6-Dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B11792345.png)
